

Use of (S)-Tetrahydrofuran-3-ol in chiral synthesis

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

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An essential chiral building block, **(S)-Tetrahydrofuran-3-ol**, serves as a critical intermediate in the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs). Its defined stereochemistry is pivotal for achieving the desired therapeutic effects and safety profiles in a range of drugs, including antiviral and anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of **(S)-Tetrahydrofuran-3-ol** in chiral synthesis.

Application Notes

(S)-Tetrahydrofuran-3-ol, also known as (S)-(+)-3-Hydroxytetrahydrofuran, is a colorless to pale yellow liquid valued for its specific spatial arrangement of the hydroxyl group.^{[1][2]} This precise chirality makes it an indispensable synthon for creating complex molecules with high enantiomeric purity.^[1] It is widely incorporated into the structures of various drugs, often as a key chiral fragment that interacts with biological targets.^[2]

Key Therapeutic Areas and Associated Drugs:

- **Antiviral (HIV/AIDS):** **(S)-Tetrahydrofuran-3-ol** is a crucial intermediate in the synthesis of HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir.^{[3][4][5]} The tetrahydrofuran moiety is integral to the carbamate portion of the Amprenavir molecule.^[5]
- **Anticancer:** It is used in the synthesis of Afatinib, a medication for treating non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.^{[2][6]}

- Antidiabetic: The compound is a building block for Empagliflozin, a drug used to manage type 2 diabetes.[1]
- Hepatitis C: While not explicitly detailed in all synthesis routes, chiral tetrahydrofuran derivatives are common in complex antiviral agents, and its use has been noted in the context of intermediates for drugs like Boceprevir.[7][8]

The synthesis of **(S)-Tetrahydrofuran-3-ol** itself can be achieved through various methods, including the reduction of derivatives of L-malic acid or the asymmetric reduction of dihydrofuran, ensuring a high degree of optical purity.[2][3][9][10] Processes have been developed that yield the compound with excellent enantiomeric excess (ee), which is critical for its application in pharmaceutical synthesis.[2]

Quantitative Data Summary

The quality and efficiency of synthetic routes involving **(S)-Tetrahydrofuran-3-ol** are paramount. The following tables summarize key quantitative data related to its synthesis and application.

Table 1: Synthesis and Quality of **(S)-Tetrahydrofuran-3-ol**

Starting Material	Synthetic Method	Yield	Enantiomeric Excess (ee) / Optical Purity	Reference
2,3-Dihydrofuran	Asymmetric borohydride reduction	92%	100%	[2]
L-Malic Acid	Esterification-reduction-cyclodehydration	-	95.8%	[3]

| L-Malic Acid | Esterification to Dimethyl L-malate | 85.2% | - | [9] |

Table 2: Pharmaceutical Applications of **(S)-Tetrahydrofuran-3-ol**

Drug Name	Therapeutic Area	Role of (S)-Tetrahydrofuran-3-ol	Reference
Amprenavir	HIV Protease Inhibitor	Forms the (3S)-oxolan-3-yl carbamate group	[3][5][6]
Afatinib	Anticancer (NSCLC)	Key intermediate	[2][6]
Empagliflozin	Antidiabetic	Chiral building block	[1]

| Ticardipine | Antiarrhythmic | Intermediate | [2] |

Experimental Protocols

The following are representative protocols for the synthesis of **(S)-Tetrahydrofuran-3-ol** and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid

This protocol is based on a three-step process involving esterification, reduction, and cyclization.[9][10]

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

- In a three-necked flask, add L-malic acid (100g) and methanol (650ml).
- While stirring, add sulfuric acid (1ml) as a catalyst.
- Heat the mixture to reflux (60-70 °C) and maintain for 10 hours.
- After cooling, neutralize the mixture by dropwise addition of a saturated sodium bicarbonate aqueous solution until the pH is 7-8.
- Concentrate the mixture to remove methanol.

- Add water and extract the product into ethyl acetate.
- Wash the organic phase with water, dry over an anhydrous agent (e.g., Na_2SO_4), and concentrate under reduced pressure to obtain Dimethyl L-malate as a colorless liquid.[9]

Step 2: Reduction to (S)-1,2,4-Butanetriol

- Dissolve the Dimethyl L-malate from Step 1 in a suitable lower alcohol solvent (e.g., ethanol).
- Use a sodium borohydride/LiCl reduction system to reduce the ester groups to alcohols. This avoids the use of more hazardous reagents like lithium aluminum hydride.[10]
- Monitor the reaction to completion using an appropriate technique (e.g., TLC).
- After the reaction, filter to remove solid by-products. Acidify the filtrate to precipitate inorganic salts.
- Concentrate the filtrate to obtain crude (S)-1,2,4-Butanetriol.[10]

Step 3: Cyclization to (S)-Tetrahydrofuran-3-ol

- To the crude (S)-1,2,4-Butanetriol from Step 2, add a catalytic amount of p-toluenesulfonic acid (PTSA).[3][10]
- Heat the mixture to a high temperature (180-220 °C) to induce intramolecular cyclization (dehydration).[3][10]
- Purify the resulting (S)-Tetrahydrofuran-3-ol by vacuum distillation.[10]

Protocol 2: Representative Synthesis of an N-substituted Carbamate using (S)-Tetrahydrofuran-3-ol (Amprenavir Moiety Formation)

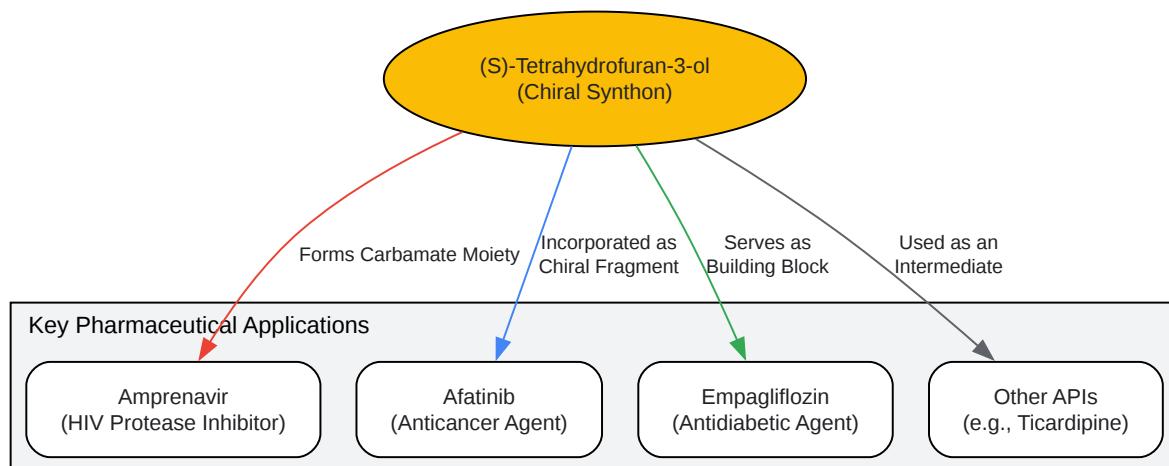
This generalized protocol illustrates the formation of the carbamate linkage found in Amprenavir, where (S)-Tetrahydrofuran-3-ol is coupled with the amine-containing backbone of the drug.

- Activation of the Amine Backbone: The core amine intermediate of the drug (e.g., (2R,3S)-3-amino-1-(N-isobutyl-4-aminobenzenesulfonamido)-4-phenylbutan-2-ol for Amprenavir) is typically reacted with an agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a reactive intermediate such as an isocyanate or an activated carbamate. This step is performed under anhydrous conditions in an inert solvent (e.g., dichloromethane, THF) at low temperatures.
- Coupling Reaction: To the solution containing the activated amine backbone, add **(S)-Tetrahydrofuran-3-ol** (1.0-1.2 equivalents) dissolved in the same anhydrous solvent.
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to facilitate the reaction.
- Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
- Workup and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
- Separate the organic layer, wash with brine, and dry over an anhydrous salt like magnesium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the final carbamate product.

Visualizations

The following diagrams illustrate the workflow and chemical pathways involving **(S)-Tetrahydrofuran-3-ol**.

Caption: General workflow from chiral pool to API synthesis.



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Caption: Role of **(S)-Tetrahydrofuran-3-ol** in synthesizing various APIs.

Caption: Simplified reaction pathway for carbamate synthesis.

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